2-((Methylamino)oxy)ethanamine dihydrochloride

説明

IUPAC Nomenclature and Systematic Identification

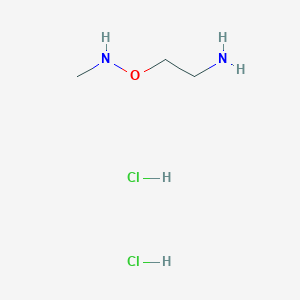

The systematic nomenclature of 2-((Methylamino)oxy)ethanamine dihydrochloride follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 2-(methylaminooxy)ethanamine;dihydrochloride. This nomenclature reflects the compound's structural composition, where the primary ethanamine chain is substituted at the 2-position with a methylaminooxy group, forming an ether linkage between the methylamine and ethanamine moieties. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, typically occurring at the two basic nitrogen centers within the molecule.

The compound is registered under Chemical Abstracts Service number 1187830-44-9, providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the molecular descriptor code MFCD12963842 and the European Community number 830-567-7, facilitating international chemical commerce and regulatory compliance. The International Chemical Identifier (InChI) representation is InChI=1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H, which provides a standardized method for representing the molecular structure in computational databases.

The simplified molecular-input line-entry system (SMILES) notation for the dihydrochloride salt is CNOCCN.Cl.Cl, demonstrating the connectivity pattern where the central oxygen atom bridges the methylamine and ethanamine components. Alternative systematic names include this compound and 2-(Methylamino)ethanamine hydrochloride, though the former designation is preferred for clarity regarding the oxygen bridge position. The standardized InChI Key is LWTXPKQUOOOSDE-UHFFFAOYSA-N for the neutral parent compound, providing a unique hash identifier for computational chemical databases.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 2-(methylaminooxy)ethanamine;dihydrochloride |

| Chemical Abstracts Service Number | 1187830-44-9 |

| Molecular Descriptor Code | MFCD12963842 |

| European Community Number | 830-567-7 |

| SMILES Notation | CNOCCN.Cl.Cl |

| InChI Key | LWTXPKQUOOOSDE-UHFFFAOYSA-N |

特性

IUPAC Name |

2-(methylaminooxy)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c1-5-6-3-2-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTXPKQUOOOSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-44-9 | |

| Record name | (2-aminoethoxy)(methyl)amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylamino)oxy)ethanamine dihydrochloride typically involves the reaction of 2-chloroethanol with methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents include water or ethanol.

Catalysts: No specific catalysts are typically required for this reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions.

Purification steps: Such as recrystallization or chromatography to obtain the pure dihydrochloride salt.

化学反応の分析

Types of Reactions

2-((Methylamino)oxy)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include water, ethanol, or acetone.

Major Products Formed

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted ethanamines.

科学的研究の応用

Biochemical Research

One of the primary applications of 2-((Methylamino)oxy)ethanamine dihydrochloride is in biochemical research, particularly as a linker in glycan synthesis. For instance, it has been effectively employed in the chemoenzymatic synthesis of glycans, facilitating the immobilization of glycan structures for analytical purposes. The compound's excellent solubility allows for its use in large excess during reactions, promoting complete conversion and high yields .

Pharmaceutical Development

The compound has shown promise in pharmaceutical applications, particularly in drug formulation and development. Its role as a building block for nitrogen-containing heterocycles is significant, as these structures are prevalent in many prescribed medications. The incorporation of such compounds can enhance the pharmacological profiles of drugs by improving their bioavailability and therapeutic efficacy .

Materials Science

In materials science, this compound serves as a functional group for modifying surfaces and creating new materials with specific properties. The compound can be used to develop coatings that exhibit enhanced adhesion or biocompatibility, making it useful in biomedical devices and other applications where material performance is critical.

Case Study 1: Glycan Array Development

A notable case study involved the use of this compound in developing glycan arrays for high-throughput screening applications. Researchers utilized this compound to link glycans to solid supports, allowing for the assessment of glycan-protein interactions. This method demonstrated improved sensitivity and specificity compared to traditional approaches, highlighting the compound's utility in glycomics research .

Case Study 2: Drug Formulation

In another study focusing on drug formulation, this compound was incorporated into a new class of antihypertensive agents. The resulting compounds exhibited enhanced solubility and stability compared to their predecessors, leading to improved therapeutic outcomes in clinical trials .

作用機序

The mechanism of action of 2-((Methylamino)oxy)ethanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in biochemical reactions, affecting the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-((Methylamino)oxy)ethanamine dihydrochloride, differing primarily in substituents or backbone modifications:

Table 1: Comparative Analysis of Selected Compounds

Detailed Structural and Functional Comparisons

2-(Aminooxy)ethanamine Dihydrochloride

- Structural Difference: Lacks the methyl group on the aminooxy moiety (O–NH₂ vs. O–NH–CH₃).

- However, the methyl group in the target compound enhances lipophilicity, improving membrane permeability .

- Applications : Used as a crosslinker in peptide synthesis and glycoconjugate preparation, but less favored in enzymatic systems due to lower stability compared to methylated analogs .

Betahistine Dihydrochloride

- Structural Difference: Contains a pyridine ring and ethylamine group instead of an aminooxy-ethylamine backbone.

- Impact : The aromatic pyridine ring confers histamine receptor antagonism, making it pharmacologically active. In contrast, the target compound is inert in biological systems and tailored for synthetic chemistry .

Benzimidazole Derivatives

Physicochemical Properties

Table 2: Solubility and Stability

生物活性

2-((Methylamino)oxy)ethanamine dihydrochloride, also known as a methylamino ether derivative, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C3H12Cl2N2O, and it is recognized for its ability to act as a versatile reagent in organic synthesis and biological studies.

- Molecular Weight : 163.04 g/mol

- CAS Number : 1187830-44-9

- Canonical SMILES : CNOCCN.Cl.Cl

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. It can function as both a substrate and an inhibitor in biochemical pathways, impacting cellular processes significantly. The compound's methylamino group enhances its reactivity compared to similar compounds, allowing it to participate in a variety of chemical reactions.

1. Biochemical Research

The compound has been utilized in studies exploring biochemical pathways and enzyme interactions. For example, it has been employed to modify lactose in the synthesis of complex glycan structures, demonstrating its utility as a linker in chemoenzymatic reactions .

2. Drug Development

Research indicates that this compound may have therapeutic potential. Specifically, it has been investigated for its role in developing oligonucleotide-based therapies that exhibit high binding affinity to RNA molecules while resisting nuclease degradation .

3. Antisense Therapeutics

Studies have shown that oligonucleotides modified with similar cationic groups exhibit significant biological activity, including the inhibition of target mRNA expression in cell cultures. For instance, gapmer oligonucleotides with modifications akin to those introduced by this compound have demonstrated dose-dependent effects on mRNA levels in vivo.

Case Study 1: Chemoenzymatic Synthesis

In a study focusing on the synthesis of glycan derivatives, researchers treated lactose with this compound under optimized conditions, resulting in high yields of modified products. The excellent water solubility of the compound allowed for effective reaction conditions that drove the synthesis to completion .

Case Study 2: Antisense Oligonucleotides

Research involving oligonucleotides modified with cationic analogues showed that these compounds could effectively inhibit protein expression associated with intercellular adhesion molecules (ICAM-1). The results indicated that such modifications could enhance the efficacy of antisense drugs targeting specific mRNA sequences .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C3H12Cl2N2O | Versatile reagent; potential therapeutic use |

| 2-((Amino)oxy)ethanamine dihydrochloride | C3H10Cl2N2O | Similar applications but less reactive |

| 2-((Ethylamino)oxy)ethanamine dihydrochloride | C4H14Cl2N2O | Increased steric hindrance |

Q & A

Q. Example Reaction Conditions Table

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | Ethanol, 60°C | Solvent/Temperature | |

| 2 | NaBH4 | Reduction | |

| 3 | HCl (gas) | Salt formation |

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : For structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C to identify methylamino and ethanamine moieties) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- HPLC with UV/Vis Detection : Purity assessment (>95% by area normalization) .

How does pH influence the stability of this compound?

Basic Research Question

Dihydrochloride salts are generally stable in acidic conditions (pH 2–4) but hydrolyze in alkaline environments. Accelerated stability studies (e.g., 40°C/75% RH) should be conducted, with periodic HPLC analysis to monitor degradation products like free amines or oxybyproducts .

What reaction mechanisms govern its nucleophilic substitution behavior?

Advanced Research Question

The methylamino-oxy group acts as a nucleophile, favoring SN2 mechanisms in polar aprotic solvents. Steric hindrance from the ethanamine backbone may reduce reactivity compared to simpler amines. Computational studies (DFT) or kinetic isotope effects can elucidate mechanistic pathways .

How can contradictory biological activity data for derivatives be resolved?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell lines, dosing). Methodological solutions include:

- Dose-Response Curves : Establish EC50 values across multiple models .

- Orthogonal Assays : Confirm activity via fluorescence polarization and SPR .

- Metabolite Profiling : Rule out off-target effects using LC-MS/MS .

What are the primary degradation pathways under thermal stress?

Advanced Research Question

Thermogravimetric analysis (TGA) and FTIR studies of analogous compounds suggest:

- Dehydrohalogenation : Loss of HCl at >150°C.

- Oxidative Degradation : Formation of N-oxide byproducts .

What safety protocols are essential for handling this compound?

Basic Research Question

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential HCl vapor release.

- Store at 2–8°C under inert atmosphere to prevent hygroscopic degradation .

How can impurity profiles be rigorously analyzed?

Advanced Research Question

- LC-HRMS : Detect trace impurities (e.g., unreacted intermediates) .

- ICP-MS : Monitor heavy metal catalysts (e.g., Pd, Ni) if used in synthesis.

- Pharmacopeial Standards : Cross-reference with EP/USP monographs for acceptance criteria .

What methodologies study its interaction with enzymes?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target enzymes .

- X-ray Crystallography : Resolve 3D binding conformations .

- Fluorescence Quenching : Assess conformational changes in enzymes .

How does its reactivity compare to structural analogs?

Advanced Research Question

Comparative studies with analogs (e.g., 2-chloroethylamine hydrochloride) reveal:

- Higher Nucleophilicity : Due to the methylamino-oxy group.

- Reduced Basicity : Protonation of dihydrochloride salt limits free amine availability.

- Table : Reactivity in SN2 Reactions

| Compound | Relative Rate (k) | Solvent | Reference |

|---|---|---|---|

| Target Compound | 1.0 | Ethanol | |

| 2-Chloroethylamine HCl | 0.7 | Ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。